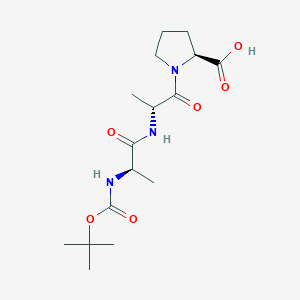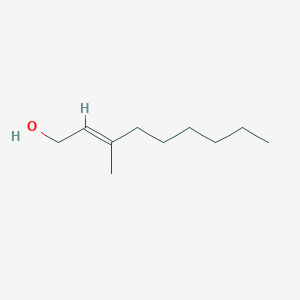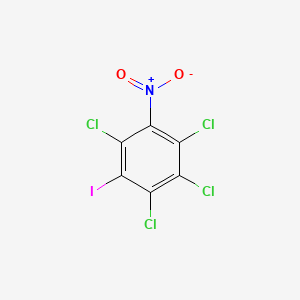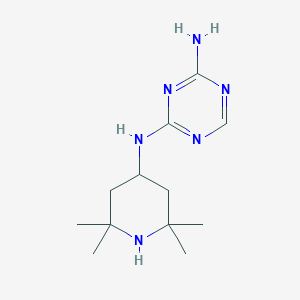
N~2~-(2,2,6,6-Tetramethylpiperidin-4-yl)-1,3,5-triazine-2,4-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~2~-(2,2,6,6-Tetramethylpiperidin-4-yl)-1,3,5-triazine-2,4-diamine is an organic compound that belongs to the class of triazine derivatives This compound is known for its unique structural features, which include a triazine ring substituted with a tetramethylpiperidinyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N2-(2,2,6,6-Tetramethylpiperidin-4-yl)-1,3,5-triazine-2,4-diamine typically involves the reaction of 2,2,6,6-tetramethylpiperidine with cyanuric chloride. The reaction is carried out in the presence of a base, such as triethylamine, under reflux conditions. The reaction proceeds through nucleophilic substitution, where the amine group of 2,2,6,6-tetramethylpiperidine attacks the electrophilic carbon atoms of cyanuric chloride, resulting in the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of N2-(2,2,6,6-Tetramethylpiperidin-4-yl)-1,3,5-triazine-2,4-diamine can be achieved through a continuous-flow process. This method involves the use of a micro fixed-bed reactor packed with a platinum on carbon catalyst. The starting materials, 2,2,6,6-tetramethylpiperidinone and cyanuric chloride, are mixed and reacted with hydrogen gas under optimized conditions of temperature and pressure to yield the target compound with high purity and yield .
Analyse Des Réactions Chimiques
Types of Reactions
N~2~-(2,2,6,6-Tetramethylpiperidin-4-yl)-1,3,5-triazine-2,4-diamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the triazine ring to more reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the triazine ring is substituted with different nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of substituted triazine derivatives.
Applications De Recherche Scientifique
N~2~-(2,2,6,6-Tetramethylpiperidin-4-yl)-1,3,5-triazine-2,4-diamine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: It is being investigated for its potential use in the treatment of various diseases, including cancer and neurodegenerative disorders.
Industry: The compound is used as a stabilizer in polymers and plastics to enhance their durability and resistance to degradation
Mécanisme D'action
The mechanism of action of N2-(2,2,6,6-Tetramethylpiperidin-4-yl)-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of various enzymes and receptors, depending on its structural modifications. It can also interact with nucleic acids, proteins, and other biomolecules, leading to changes in cellular processes and functions .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2,6,6-Tetramethylpiperidine: A related compound used as a hindered base in organic synthesis.
N,N’-bis(2,2,6,6-tetramethyl-4-piperidinyl)-1,6-hexanediamine: Another derivative with similar structural features and applications.
Uniqueness
N~2~-(2,2,6,6-Tetramethylpiperidin-4-yl)-1,3,5-triazine-2,4-diamine is unique due to its triazine ring structure, which imparts distinct chemical and biological properties. This compound’s ability to undergo various chemical reactions and its wide range of applications make it a valuable molecule in scientific research and industrial applications.
Propriétés
Numéro CAS |
66644-01-7 |
|---|---|
Formule moléculaire |
C12H22N6 |
Poids moléculaire |
250.34 g/mol |
Nom IUPAC |
2-N-(2,2,6,6-tetramethylpiperidin-4-yl)-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C12H22N6/c1-11(2)5-8(6-12(3,4)18-11)16-10-15-7-14-9(13)17-10/h7-8,18H,5-6H2,1-4H3,(H3,13,14,15,16,17) |
Clé InChI |
JYJRGUVKUULTTD-UHFFFAOYSA-N |
SMILES canonique |
CC1(CC(CC(N1)(C)C)NC2=NC=NC(=N2)N)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


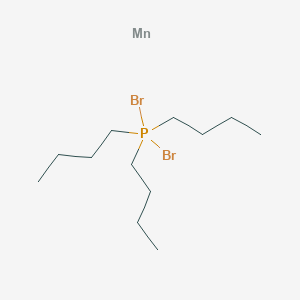
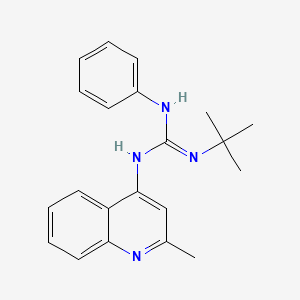
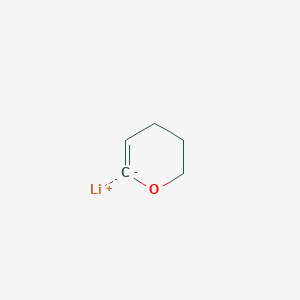
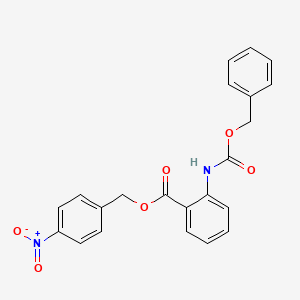

![2-[Methyl(phenyl)amino]-6-phenyl-4H-1,3-oxazin-4-one](/img/structure/B14475889.png)
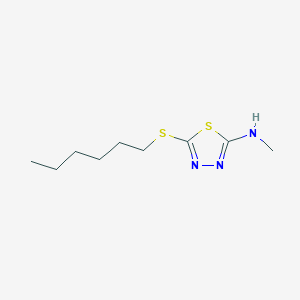

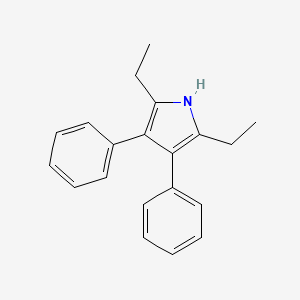
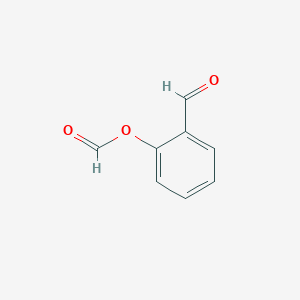
![8-Acetyl-6,8,10,11-tetrahydroxy-1-[(propan-2-yl)oxy]-7,8,9,10-tetrahydrotetracene-5,12-dione](/img/structure/B14475906.png)
